1,2-Bis(phenylsulfonyl)ethane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2716. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

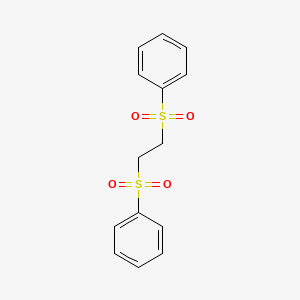

2D Structure

3D Structure

Properties

IUPAC Name |

2-(benzenesulfonyl)ethylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4S2/c15-19(16,13-7-3-1-4-8-13)11-12-20(17,18)14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULELOBVZIKJPAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30208613 | |

| Record name | 1,1'-(Ethane-1,2-diylbis(sulphonyl))bisbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30208613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

599-94-0 | |

| Record name | 1,1′-[1,2-Ethanediylbis(sulfonyl)]bis[benzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=599-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-(Ethane-1,2-diylbis(sulphonyl))bisbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000599940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 599-94-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2716 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-(Ethane-1,2-diylbis(sulphonyl))bisbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30208613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-[ethane-1,2-diylbis(sulphonyl)]bisbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.073 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 1,2-Bis(phenylsulfonyl)ethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,2-Bis(phenylsulfonyl)ethane, a molecule of interest in various chemical and pharmaceutical research domains. This document details the experimental protocols for its preparation via a two-step synthetic route and presents its key characterization data in a structured format.

Introduction

This compound is a symmetrical sulfone that serves as a versatile building block in organic synthesis. Its rigid structure and the electron-withdrawing nature of the two phenylsulfonyl groups make it a valuable component in the design of novel organic materials and potential therapeutic agents. This guide outlines a reliable synthetic pathway and provides the necessary analytical data for its unambiguous identification.

Synthesis of this compound

The synthesis of this compound is achieved through a two-step process. The first step involves the nucleophilic substitution of 1,2-dibromoethane with thiophenol to yield the intermediate, 1,2-bis(phenylthio)ethane. The subsequent step is the oxidation of the thioether to the desired sulfone.

Synthetic Workflow

The overall synthetic workflow is depicted in the diagram below.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1,2-Bis(phenylthio)ethane

This procedure involves the reaction of 1,2-dibromoethane with sodium thiophenolate, generated in situ from thiophenol and a base.

-

Materials:

-

Thiophenol

-

Sodium Hydroxide (NaOH)

-

1,2-Dibromoethane

-

Ethanol

-

Water

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide in a minimal amount of water.

-

To this solution, add ethanol followed by the dropwise addition of thiophenol at room temperature. Stir the mixture for 15-20 minutes to ensure the complete formation of sodium thiophenolate.

-

Add 1,2-dibromoethane to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,2-bis(phenylthio)ethane.

-

Purify the crude product by recrystallization or column chromatography.

-

Step 2: Synthesis of this compound

This step involves the oxidation of the synthesized 1,2-bis(phenylthio)ethane to the corresponding sulfone using an oxidizing agent like hydrogen peroxide in glacial acetic acid.

-

Materials:

-

1,2-Bis(phenylthio)ethane

-

Glacial Acetic Acid

-

Hydrogen Peroxide (30% solution)

-

Water

-

-

Procedure:

-

In a round-bottom flask, dissolve 1,2-bis(phenylthio)ethane in glacial acetic acid.

-

To this solution, add an excess of 30% hydrogen peroxide dropwise. The reaction is exothermic, and the temperature should be monitored.

-

After the addition is complete, heat the reaction mixture at reflux for several hours to ensure complete oxidation to the sulfone. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing cold water.

-

The white solid product, this compound, will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with water to remove any remaining acetic acid and hydrogen peroxide.

-

Dry the product in a desiccator or an oven at a low temperature.

-

The product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

-

Characterization Data

The structural confirmation and purity of the synthesized compounds are established using various spectroscopic techniques.

Characterization of 1,2-Bis(phenylthio)ethane (Intermediate)

| Property | Data |

| Appearance | White to pale cream crystalline powder or lumps.[1] |

| Molecular Formula | C₁₄H₁₄S₂ |

| Molecular Weight | 246.39 g/mol |

| ¹H NMR (CDCl₃, δ) | 7.40-7.20 (m, 10H, Ar-H), 3.15 (s, 4H, -CH₂-CH₂-) |

| ¹³C NMR (CDCl₃, δ) | 135.9 (Ar-C), 129.5 (Ar-CH), 128.9 (Ar-CH), 126.3 (Ar-CH), 33.8 (-CH₂) |

| IR (KBr, cm⁻¹) | 3055, 2920, 1580, 1475, 1438, 1025, 738, 690 |

| Mass Spectrum (m/z) | 246 (M⁺), 137, 123, 109, 77 |

Characterization of this compound (Final Product)

| Property | Data |

| Appearance | White solid |

| Molecular Formula | C₁₄H₁₄O₄S₂ |

| Molecular Weight | 310.39 g/mol |

| Melting Point | 183-185 °C |

| ¹H NMR (CDCl₃, δ) | 8.00-7.80 (m, 4H, Ar-H), 7.70-7.50 (m, 6H, Ar-H), 3.60 (s, 4H, -CH₂-CH₂-) |

| ¹³C NMR (CDCl₃, δ) | 139.0 (Ar-C), 134.0 (Ar-CH), 129.3 (Ar-CH), 128.0 (Ar-CH), 55.0 (-CH₂) |

| IR (KBr, cm⁻¹) | 3060, 2930, 1447, 1310 (SO₂ asym), 1145 (SO₂ sym), 1085, 750, 688 |

| Mass Spectrum (m/z) | 310 (M⁺), 141, 125, 77 |

Safety Precautions

-

Thiophenol has a strong, unpleasant odor and is toxic. All manipulations should be performed in a well-ventilated fume hood.

-

1,2-Dibromoethane is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Hydrogen peroxide is a strong oxidizing agent. Avoid contact with skin and eyes.

-

Glacial acetic acid is corrosive. Handle with care and appropriate PPE.

Conclusion

This technical guide provides a detailed and reliable protocol for the synthesis of this compound. The two-step synthesis is straightforward and utilizes readily available starting materials. The comprehensive characterization data provided will aid researchers in the unambiguous identification and quality control of the synthesized compound, facilitating its use in further research and development activities.

References

"1,2-Bis(phenylsulfonyl)ethane" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,2-Bis(phenylsulfonyl)ethane, a versatile organic compound. The information is curated for professionals in research and development, with a focus on data clarity, experimental reproducibility, and a clear understanding of its chemical behavior.

Core Physical and Chemical Properties

This compound is a white crystalline solid at room temperature. Its core properties are summarized in the tables below, providing a quick reference for laboratory applications.

| Identifier | Value | Source |

| IUPAC Name | 1,1'- (Ethane-1,2-diyl)bis(sulfonyl)dibenzene | |

| CAS Number | 599-94-0 | [1] |

| Molecular Formula | C₁₄H₁₄O₄S₂ | [1] |

| Molecular Weight | 310.39 g/mol | [1] |

| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)CCS(=O)(=O)C2=CC=CC=C2 | |

| InChI Key | ULELOBVZIKJPAC-UHFFFAOYSA-N | [1] |

| Physical Property | Value | Experimental Conditions | Source |

| Melting Point | 179-180 °C | Not specified | [2] |

| Boiling Point | Data not available | ||

| Density | Data not available | ||

| Solubility | Soluble in a wide range of common organic solvents including dioxane, THF, methylene chloride, acetone, ethanol, nitromethane, toluene, DMSO, and DMF. | Not specified | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of available spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ) in ppm | Multiplicity | Assignment | Source |

| ¹H NMR | CDCl₃ | 7.95 - 7.85 | m | Aromatic Protons (ortho to SO₂) | [4] |

| 7.70 - 7.50 | m | Aromatic Protons (meta and para to SO₂) | [4] | ||

| 3.60 - 3.50 | m | -CH₂- | [4] | ||

| ¹³C NMR | Acetone | 137.67 | s | Aromatic C (ipso to SO₂) | [4] |

| 134.09 | s | Aromatic C-H (para to SO₂) | [4] | ||

| 129.44 | s | Aromatic C-H (meta to SO₂) | [4] | ||

| 128.21 | s | Aromatic C-H (ortho to SO₂) | [4] | ||

| 50.0 (approx.) | t | -CH₂- | Inferred |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorptions corresponding to the sulfonyl group.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Source |

| ~3100-3000 | Medium | Aromatic C-H stretch | [5] |

| ~3000-2850 | Medium | Aliphatic C-H stretch | [5] |

| ~1350-1300 | Strong | Asymmetric SO₂ stretch | [5] |

| ~1160-1120 | Strong | Symmetric SO₂ stretch | [5] |

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The molecular ion peak (M⁺) is expected at m/z 310.

| m/z | Relative Intensity | Proposed Fragment | Source |

| 310 | Present | [M]⁺ (C₁₄H₁₄O₄S₂) | [6] |

| 169 | [M - C₆H₅SO₂]⁺ | [6] | |

| 141 | [C₆H₅SO₂]⁺ | [6] | |

| 77 | [C₆H₅]⁺ | [6] |

Experimental Protocols

Detailed methodologies are essential for the replication of experimental results. The following sections provide protocols for the synthesis and characterization of this compound.

Synthesis of this compound

The synthesis of this compound is typically a two-step process.

Step 1: Synthesis of 1,2-Bis(phenylthio)ethane [7]

This reaction involves the nucleophilic substitution of bromide ions from 1,2-dibromoethane by the thiophenolate anion.

-

Materials: 1,2-Dibromoethane, Thiophenol, Sodium Hydroxide, Ethanol.

-

Procedure:

-

Dissolve sodium hydroxide in ethanol to prepare a solution of sodium ethoxide.

-

Add thiophenol to the sodium ethoxide solution to form sodium thiophenolate.

-

Slowly add 1,2-dibromoethane to the reaction mixture.

-

Reflux the mixture for a specified period.

-

After cooling, the product, 1,2-bis(phenylthio)ethane, precipitates and can be collected by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

-

Step 2: Oxidation of 1,2-Bis(phenylthio)ethane to this compound [3]

The sulfide is oxidized to the corresponding sulfone using a strong oxidizing agent.

-

Materials: 1,2-Bis(phenylthio)ethane, Hydrogen Peroxide (30% solution), Glacial Acetic Acid.

-

Procedure:

-

Dissolve 1,2-bis(phenylthio)ethane in glacial acetic acid.

-

Slowly add hydrogen peroxide solution to the mixture, controlling the temperature with an ice bath as the reaction is exothermic.

-

After the addition is complete, stir the reaction mixture at room temperature or with gentle heating to ensure complete oxidation.

-

The product, this compound, will precipitate from the reaction mixture upon cooling or addition of water.

-

Collect the solid product by filtration, wash with water, and dry.

-

Recrystallization from a suitable solvent, such as ethanol or acetic acid, can be performed for further purification.

-

Caption: Synthesis workflow for this compound.

Characterization Protocols

Melting Point Determination

-

Method: Capillary tube method.

-

Procedure: A small amount of the dried, powdered sample is packed into a capillary tube sealed at one end. The tube is placed in a melting point apparatus and heated slowly. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point.

NMR Spectroscopy

-

¹H and ¹³C NMR:

-

Dissolve approximately 10-20 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in an NMR tube.

-

Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

-

Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

-

Infrared Spectroscopy

-

Method: Attenuated Total Reflectance (ATR) or KBr pellet.

-

Procedure (ATR): A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The IR spectrum is then recorded.

-

Procedure (KBr Pellet): A small amount of the sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet using a hydraulic press. The pellet is then placed in the spectrometer's sample holder for analysis.

Mass Spectrometry

-

Method: Electron Ionization (EI).

-

Procedure: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam. The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the presence of the two phenylsulfonyl groups, which are strong electron-withdrawing groups. This makes the protons on the ethane bridge acidic and susceptible to deprotonation by a strong base.

Elimination Reaction

A potential key reaction of this compound is a double elimination reaction to form acetylene. This reaction would proceed via an E2 mechanism in the presence of a strong, non-nucleophilic base.

Caption: Proposed elimination reaction of this compound.

This technical guide serves as a foundational resource for understanding the core properties and behaviors of this compound. Further research into its applications, particularly in organic synthesis and materials science, is encouraged.

References

- 1. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 2. This compound, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 4. rsc.org [rsc.org]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. This compound [webbook.nist.gov]

- 7. prepchem.com [prepchem.com]

An In-depth Technical Guide to 1,2-Bis(phenylsulfonyl)ethane and its Unsaturated Analogue

This technical guide provides a comprehensive overview of 1,2-Bis(phenylsulfonyl)ethane, including its chemical identifiers and physical properties. Recognizing the limited detailed research on this specific saturated compound, this guide extends its scope to include a thorough examination of its more widely studied unsaturated counterpart, 1,2-Bis(phenylsulfonyl)ethylene. This dual focus offers researchers, scientists, and drug development professionals a broader perspective on this class of sulfonyl compounds, detailing their synthesis, chemical behavior, and applications.

This compound

This compound is a sulfone compound characterized by a central ethane bridge flanked by two phenylsulfonyl groups.

Chemical Identification and Synonyms

The primary chemical identifiers and synonyms for this compound are summarized in the table below.

| Identifier | Value |

| CAS Number | 599-94-0 |

| Molecular Formula | C₁₄H₁₄O₄S₂ |

| Molecular Weight | 310.38 g/mol |

| IUPAC Name | 1,1'-[ethane-1,2-diylbis(sulfonyl)]bisbenzene |

| Synonyms | 1,2-bis(phenylsulphonyl)ethane, Ethylenebisphenyl sulfone, 2-(Benzenesulfonyl)ethylsulfonylbenzene |

Physicochemical Properties

The known physical and chemical properties of this compound are presented in the following table.

| Property | Value |

| Appearance | White to pale brown crystals or powder |

| Purity | ≥98.0% (as per commercial suppliers) |

Further detailed experimental data on properties such as melting point, boiling point, and solubility are not extensively reported in publicly available literature.

Synthesis and Experimental Protocols

A generalized experimental workflow for such a reduction is depicted below.

"1,2-Bis(phenylsulfonyl)ethane" mechanism of action in organic reactions

An In-depth Technical Guide to the Mechanism of Action of Bis(phenylsulfonyl) Ethane and Ethylene Derivatives in Organic Reactions

Abstract

This technical guide provides a comprehensive overview of the mechanisms of action for 1,2-bis(phenylsulfonyl) substituted ethane and ethylene scaffolds in organic synthesis. A critical distinction is made between the saturated ethane derivative and its unsaturated ethylene counterpart, with a primary focus on the latter due to its extensive utility and reactivity. 1,2-Bis(phenylsulfonyl)ethylene (BPSE) is a versatile reagent, acting as a potent Michael acceptor, a highly reactive dienophile in Diels-Alder cycloadditions, and a substrate for addition-elimination reactions. In contrast, the reactivity of 1,2-bis(phenylsulfonyl)ethane is dominated by the acidity of its bridge protons, allowing for deprotonation to form a nucleophilic carbanion or to undergo elimination reactions. This document details these core mechanisms, supported by quantitative data, experimental protocols, and mechanistic diagrams to serve as an essential resource for researchers in organic chemistry and drug development.

Introduction: Ethane vs. Ethylene Derivatives

It is crucial to distinguish between two related but mechanistically distinct compounds: this compound and 1,2-bis(phenylsulfonyl)ethylene.

-

This compound features a saturated C₂ bridge (–CH₂–CH₂–). Its reactivity centers on the C–H bonds of this bridge, which are activated by the adjacent electron-withdrawing phenylsulfonyl groups.

-

1,2-Bis(phenylsulfonyl)ethylene (BPSE) possesses an unsaturated C₂ bridge (–CH=CH–) and exists as (E) and (Z) isomers.[1] The electron-deficient double bond is the primary site of reactivity, making BPSE a powerful electrophile.

This guide will first explore the well-documented and diverse reaction mechanisms of 1,2-bis(phenylsulfonyl)ethylene (BPSE) before discussing the chemistry of the ethane derivative.

Mechanism of Action: 1,2-Bis(phenylsulfonyl)ethylene (BPSE)

The two phenylsulfonyl (PhSO₂) groups are potent electron-withdrawing groups that render the carbon-carbon double bond in BPSE highly electrophilic. This electronic feature is the foundation for its three primary modes of action.

BPSE as a Michael Acceptor

The most prominent role of BPSE is as a Michael acceptor in conjugate addition reactions.[2] The strong electron-withdrawing nature of the sulfonyl groups polarizes the π-system, creating a significant partial positive charge on the β-carbons, making them susceptible to attack by a wide range of nucleophiles (Michael donors). The reaction proceeds via a resonance-stabilized enolate intermediate.[3][4]

Figure 1: General mechanism of Michael addition to BPSE.

Table 1: Examples of Michael Addition Reactions with BPSE Derivatives

| Michael Donor (Nucleophile) | BPSE Derivative | Catalyst (mol%) | Solvent | Conditions | Yield (%) | Reference |

| N-Benzoyl dihydroimidazol-4-one | (E)-1,2-bis(phenylsulfonyl)ethylene | Squaramide C1 (10) | CH₂Cl₂ | Room Temp, 24h | 95 | [5] |

| 5-Benzyl-2-(benzylthio)-1-Boc-imidazole | "Rigidified" 2-benzylidene-2H-benzo[d][3][6]dithiole 1,1,3,3-tetraoxide | Squaramide C2 (10) | CH₂Cl₂ | -25 °C | 61 | [5] |

| Thiophenol | (E)-1,2-bis(p-tolylsulfonyl)ethene | None | Dioxane | Reflux, 2h | 95 | [7] |

| Piperidine | (E)-1,2-bis(p-tolylsulfonyl)ethene | None | Dioxane | Room Temp, 15min | 93 | [7] |

The following is a representative protocol for the asymmetric Michael addition to a BPSE derivative, adapted from literature procedures.[5]

-

Preparation: To a dry reaction vial under an inert atmosphere (e.g., Nitrogen or Argon), add the Michael donor (0.12 mmol), the appropriate BPSE derivative (0.1 mmol), and the organocatalyst (e.g., Squaramide C2, 10 mol%).

-

Reaction: Add the anhydrous solvent (e.g., CH₂Cl₂ 1.0 mL) and stir the mixture at the specified temperature (e.g., room temperature or -25 °C).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹H NMR until consumption of the starting material is observed.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the final product.

BPSE as a Dienophile in [4+2] Cycloadditions

BPSE is an excellent dienophile for Diels-Alder reactions due to its electron-deficient nature.[8][9] It readily reacts with electron-rich conjugated dienes to form six-membered rings. Following cycloaddition, the two phenylsulfonyl groups can be reductively removed, making BPSE a stable and reactive synthetic equivalent of acetylene.[1]

Figure 2: General mechanism of the Diels-Alder reaction with BPSE.

Table 2: Examples of Diels-Alder Reactions with BPSE

| Diene | Dienophile | Solvent | Conditions | Yield (%) | Reference |

| Cyclopentadiene | (Z)-1,2-bis(phenylsulfonyl)ethylene | Dichloromethane | 0 °C to Room Temp | 94 | [1] |

| 2,3-Dimethylbutadiene | (E)-1,2-bis(p-tolylsulfonyl)ethylene | Xylene | Reflux, 12h | 95 | [1] |

| Anthracene | (E)-1,2-bis(p-tolylsulfonyl)ethylene | Xylene | Reflux, 12h | 88 | [1] |

| Isoprene | N-propenoyl oxazolidinone (chiral) | CH₂Cl₂ with Et₂AlCl | -100 °C, 2-5 min | 82 | [10] |

The following is a generalized protocol for a Diels-Alder reaction.[11]

-

Preparation: In a round-bottom flask equipped with a reflux condenser, combine the diene (1.0 eq) and BPSE (1.1 eq) in a suitable high-boiling solvent (e.g., toluene or xylene).

-

Reaction: Heat the mixture to reflux and maintain the temperature until the starting materials are consumed, as monitored by TLC. For Lewis acid-catalyzed reactions, the reaction is typically run at low temperatures (e.g., -78 to 0 °C).

-

Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by vacuum filtration.

-

Purification: If no precipitate forms, remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure cycloadduct.

BPSE in Addition-Elimination Reactions

BPSE can undergo a nucleophilic addition followed by the elimination of a phenylsulfinate anion (PhSO₂⁻), which is a good leaving group. This sequence results in the net substitution of a vinyl proton with a nucleophile, providing a powerful method for the vinylation of heteroatoms like nitrogen, oxygen, and sulfur.[1]

Figure 3: Workflow for the vinylation of nucleophiles via addition-elimination.

Mechanism of Action: this compound

The reactivity of this compound is fundamentally different from its unsaturated analogue and has been less explored. The primary mechanism of action involves the deprotonation of the α-protons on the ethane bridge. The two adjacent sulfonyl groups significantly increase the acidity of these protons, allowing for the formation of a stable carbanion with a relatively mild base.

Once formed, this carbanion can act as a nucleophile in substitution reactions. Alternatively, if a suitable leaving group is present elsewhere in the molecule or if conditions favor it, the anion can trigger a β-elimination reaction to form an alkene.

Figure 4: Potential reaction pathways for this compound.

While specific high-yield synthetic applications are not as widely reported as for BPSE, the principle of activating methylene protons with two sulfonyl groups is a cornerstone of carbanion chemistry. The competition between substitution and elimination would be highly dependent on the base used, the electrophile, and the reaction conditions.

Conclusion

1,2-Bis(phenylsulfonyl)ethylene (BPSE) and its saturated counterpart, this compound, exhibit distinct and complementary modes of reactivity. BPSE is a powerful and versatile electrophilic building block, driven by its electron-deficient double bond to participate in Michael additions, Diels-Alder reactions, and addition-elimination sequences. In contrast, this compound functions as a precursor to a stabilized carbanion upon deprotonation, enabling it to act as a nucleophile or undergo elimination. A clear understanding of these differing mechanisms is essential for researchers and scientists to effectively harness these reagents in the design and execution of complex organic syntheses.

References

- 1. researchgate.net [researchgate.net]

- 2. Michael Addition [organic-chemistry.org]

- 3. adichemistry.com [adichemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 9. Diels-Alder Reaction [organic-chemistry.org]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. mdpi.com [mdpi.com]

1,2-Bis(phenylsulfonyl)ethane: A Comprehensive Technical Review of its Chemistry, History, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(phenylsulfonyl)ethane is a symmetrical sulfone that has garnered interest in organic synthesis and medicinal chemistry. Its structural motif, featuring two phenylsulfonyl groups attached to an ethane backbone, imparts unique chemical properties that have been exploited in various synthetic transformations. While the parent compound's biological activity is not extensively documented, its derivatives, particularly the 1,2-bis(sulfonyl)hydrazines, have emerged as a promising class of anti-cancer prodrugs. This technical guide provides a comprehensive review of the literature on this compound, covering its historical context, synthesis, chemical properties, and, most significantly, its role as a scaffold in the development of novel therapeutics.

Historical Context

The chemistry of sulfones dates back to the 19th century, with early investigations focusing on their synthesis and fundamental reactivity. One of the pioneering therapeutic applications of a sulfone-containing compound was "Sulfonal," introduced in 1888 as a hypnotic and sedative. Although its use was later discontinued due to toxicity concerns, it marked the entry of the sulfone functional group into the realm of medicinal chemistry. The full potential of the sulfone moiety in drug design was more completely realized in the mid-20th century with the advent of dapsone, a cornerstone in the treatment of leprosy.[1] The synthesis and exploration of this compound and its derivatives are a continuation of this long history, representing a more recent chapter in the application of sulfone chemistry to address complex medical challenges, particularly in oncology.

Chemical Properties and Synthesis

This compound is a white crystalline solid with a melting point of 179-180 °C. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 599-94-0 | [2] |

| Molecular Formula | C₁₄H₁₄O₄S₂ | [2] |

| Molecular Weight | 310.38 g/mol | [2] |

| Melting Point | 179-180 °C | [2] |

| IUPAC Name | 1,1'-(Ethane-1,2-diyl)bis(sulfonyl)dibenzene | |

| Synonyms | 1,2-Bis(phenylsulphonyl)ethane, Ethylenebis(phenyl sulfone) | [2] |

The synthesis of this compound can be achieved through several routes, with the most common being the oxidation of 1,2-bis(phenylthio)ethane. This precursor is readily prepared from 1,2-ethanedithiol and a phenyl halide. Another viable method involves the reduction of 1,2-bis(phenylsulfonyl)ethylene.

Experimental Protocol: Synthesis of 1,2-Bis(phenylsulfinyl)ethane (A Precursor to this compound)

This protocol details the synthesis of the sulfoxide precursor, which can be further oxidized to the desired sulfone.

Materials:

-

1,2-Bis(phenylthio)ethane

-

Acetic acid

-

Hydrogen peroxide (50 wt%)

-

Ethanol

-

Acetone

Procedure:

-

A 50-mL round-bottomed flask is charged with a stir bar, 2.0 g (8.12 mmol, 1 equivalent) of 1,2-bis(phenylthio)ethane, and 12.2 mL of acetic acid.

-

A solution of hydrogen peroxide (50 wt%, 1.0 mL, 16.24 mmol, 2 equivalents) in 6.7 mL of acetic acid is added dropwise at room temperature with vigorous stirring.

-

After approximately 15 minutes, the heterogeneous solution will become homogeneous and turn a pale yellow. An additional 8 mL of acetic acid is then added, and the solution is stirred for 24 hours at room temperature.

-

The acetic acid is removed under high vacuum with mild heating (45 °C) to yield a pale yellow solid, which is a mixture of meso- and racemic-1,2-bis(phenylsulfinyl)ethane. The reported yield for this step is 92%.[3]

Purification:

-

The crude solid can be emulsified in cold ethanol and filtered to remove residual acetic acid, yielding a white powder.

-

Recrystallization from a minimal amount of refluxing acetone can be used to separate the meso and racemic isomers.[3]

To obtain the target compound, this compound, a stronger oxidizing agent or more forcing conditions would be applied to the 1,2-bis(phenylthio)ethane or the intermediate 1,2-bis(phenylsulfinyl)ethane. Common methods for the oxidation of sulfides to sulfones include the use of excess hydrogen peroxide, often in the presence of a catalyst, or other oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA).

Application in Drug Development: The 1,2-Bis(sulfonyl)hydrazine (BSH) Scaffold

The most significant application of the this compound core in drug development lies in its modification to form 1,2-bis(sulfonyl)-1-alkylhydrazines (BSHs). These compounds have been extensively investigated as anticancer prodrugs. The rationale behind their design is to create agents that can selectively release a cytotoxic species within the tumor microenvironment.

Mechanism of Action of BSH Prodrugs

BSHs are designed to be activated under specific conditions prevalent in solid tumors, such as hypoxia (low oxygen levels). A key example is the prodrug KS119, which is a 1,2-bis(methylsulfonyl)-1-(2-chloroethyl)-2-[[1-(4-nitrophenyl)ethoxy]carbonyl]hydrazine. The mechanism of its activation and subsequent cytotoxic effect is a multi-step process:

-

Reductive Activation: In the hypoxic environment of a tumor, reductase enzymes convert the nitro group on the KS119 molecule to an amino or hydroxylamino group. This transformation triggers the fragmentation of the prodrug.

-

Release of the Cytotoxic Warhead: This fragmentation releases the active therapeutic component, a highly reactive 1,2-bis(sulfonyl)-1-alkylhydrazine.

-

DNA Alkylation: The released BSH can then alkylate DNA, primarily at the O-6 position of guanine. This alkylation leads to the formation of DNA interstrand cross-links, which are highly cytotoxic lesions that inhibit DNA replication and transcription, ultimately leading to cancer cell death.

A critical aspect of this strategy is the targeting of tumors deficient in the DNA repair protein O⁶-methylguanine-DNA methyltransferase (MGMT). MGMT is responsible for repairing alkylation damage at the O-6 position of guanine. Tumors lacking MGMT are therefore particularly susceptible to the cytotoxic effects of BSHs.

Quantitative Biological Activity Data

| Compound | Cell Line | Activity Metric | Value | Reference |

| 1-(2-chloroethyl)-1,2,2-tris(methylsulfonyl)hydrazine | Leukemia L1210 (in mice) | Antineoplastic Activity | Curative in some cases | [1] |

| 1-(2-chloroethyl)-1,2,2-tris(methylsulfonyl)hydrazine | Leukemia P388 (in mice) | Antineoplastic Activity | Curative in some cases | [1] |

| 1-(2-chloroethyl)-1,2,2-tris(methylsulfonyl)hydrazine | Sarcoma 180 (in mice) | Antineoplastic Activity | Curative in some cases | [1] |

| 1,2-bis(methylsulfonyl)-1-(2-chloroethyl)-2-(methylamino)carbonylhydrazine (101M) | Murine C26 colon carcinoma (in mice) | Antineoplastic Activity | Curative | [4] |

| 1,2-bis(methylsulfonyl)-1-(2-chloroethyl)-2-(methylamino)carbonylhydrazine (101M) | Human glioblastoma U251 xenografts (in mice) | Antineoplastic Activity | Complete regression | [4] |

Potential as a Linker in Drug Conjugates

The bifunctional nature of this compound and its derivatives suggests their potential use as linkers in the construction of antibody-drug conjugates (ADCs). In ADC technology, a linker connects a monoclonal antibody, which provides targeting specificity for cancer cells, to a potent cytotoxic payload. Bis-sulfone linkers have been investigated for their ability to form stable connections to antibodies, often through reaction with cysteine residues. While there is no direct evidence in the reviewed literature of this compound itself being used as a linker, the chemical principles of bis-sulfone chemistry make it a plausible candidate for such applications. The stability of the sulfone groups and the defined length of the ethane spacer are desirable characteristics for a linker.

Conclusion

This compound, a compound with a rich historical context within the broader field of sulfone chemistry, serves as a valuable scaffold in modern medicinal chemistry. While its own biological activity remains to be fully elucidated, its derivatives, the 1,2-bis(sulfonyl)hydrazines, have demonstrated significant potential as innovative anticancer prodrugs. The ability of these compounds to be selectively activated in the hypoxic tumor microenvironment and to induce potent cytotoxicity through DNA alkylation represents a promising strategy for targeted cancer therapy. Further research into the synthesis of novel BSHs, the exploration of the parent compound's potential as a linker in bioconjugation, and a deeper understanding of its own pharmacological profile will undoubtedly continue to expand the utility of this versatile chemical entity in drug discovery and development.

References

Spectroscopic Profile of 1,2-Bis(phenylsulfonyl)ethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1,2-Bis(phenylsulfonyl)ethane, a molecule of interest in various chemical research domains. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols. The information is structured to be a practical resource for identification, characterization, and quality control purposes.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.95 - 7.92 | Multiplet | 4H | Aromatic (ortho-protons) |

| 7.72 - 7.67 | Multiplet | 2H | Aromatic (para-protons) |

| 7.63 - 7.58 | Multiplet | 4H | Aromatic (meta-protons) |

| 3.63 | Singlet | 4H | Ethane bridge (-CH₂-CH₂-) |

Solvent: Polysol; Reference: Tetramethylsilane (TMS)

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 138.4 | Aromatic (ipso-carbon) |

| 134.3 | Aromatic (para-carbon) |

| 129.4 | Aromatic (meta-carbon) |

| 128.2 | Aromatic (ortho-carbon) |

| 55.2 | Ethane bridge (-CH₂-CH₂-) |

Solvent: Polysol; Reference: Tetramethylsilane (TMS)

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3064 | Medium | Aromatic C-H stretch |

| 2925 | Weak | Aliphatic C-H stretch |

| 1447 | Strong | Aromatic C=C stretch |

| 1325, 1148 | Strong | S=O stretch (sulfonyl group) |

| 750, 688 | Strong | C-H out-of-plane bend |

Sample Preparation: KBr Pellet

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Assignment |

| 310 | 5 | [M]⁺ (Molecular Ion) |

| 141 | 100 | [C₆H₅SO₂]⁺ |

| 77 | 60 | [C₆H₅]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following sections detail the methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A solution of this compound was prepared by dissolving approximately 10-20 mg of the solid sample in 0.5-0.7 mL of a deuterated solvent, such as Polysol, in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard. Both ¹H and ¹³C NMR spectra were recorded on a Bruker AC-300 spectrometer. For the ¹H NMR spectrum, a standard pulse sequence was used with a sufficient number of scans to obtain a good signal-to-noise ratio. For the ¹³C NMR spectrum, a proton-decoupled pulse sequence was employed to simplify the spectrum to single peaks for each unique carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using the KBr pellet method. A small amount of this compound (1-2 mg) was finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet was placed in the sample holder of a Fourier-transform infrared (FT-IR) spectrometer, and the spectrum was recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum was acquired using an electron ionization (EI) mass spectrometer. A small amount of the solid this compound was introduced into the ion source via a direct insertion probe. The sample was vaporized by heating, and the resulting gas-phase molecules were bombarded with a beam of high-energy electrons (typically 70 eV). This caused ionization and fragmentation of the molecules. The resulting ions were then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer, and their relative abundances were detected.

Visualizations

The following diagrams illustrate the workflow of the spectroscopic analysis and the chemical structure with its mass spectrometry fragmentation.

The Strategic Role of 1,2-Bis(phenylsulfonyl)ethane in Modern Organic Synthesis

For Immediate Release

[City, State] – [Date] – 1,2-Bis(phenylsulfonyl)ethane is a versatile precursor in organic synthesis, primarily serving as a stable and accessible source for the highly reactive synthon, 1,2-bis(phenylsulfonyl)ethylene. This technical guide provides an in-depth overview of its synthesis, key reactions, and applications, tailored for researchers, scientists, and professionals in drug development. The strategic application of this compound facilitates the construction of complex molecular architectures, including alkenes, substituted stilbenes, and various heterocyclic systems.

Core Properties and Synthesis

This compound is a white crystalline solid, the physical and chemical properties of which are summarized in the table below. Its synthesis is most commonly achieved through the oxidation of its thioether precursor, 1,2-bis(phenylthio)ethane.

| Property | Value |

| Molecular Formula | C₁₄H₁₄O₄S₂ |

| Molecular Weight | 310.39 g/mol |

| Melting Point | 179-181 °C |

| Appearance | White crystalline solid |

| Solubility | Soluble in many organic solvents such as DMSO and hot ethanol. |

| CAS Number | 599-94-0 |

Table 1: Physicochemical Properties of this compound

Experimental Protocol: Synthesis of this compound

Materials:

-

1,2-Bis(phenylthio)ethane

-

meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide (H₂O₂) (excess)

-

Dichloromethane (CH₂Cl₂) or Acetic Acid (CH₃COOH)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve 1,2-bis(phenylthio)ethane in a suitable solvent like dichloromethane or acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add an excess (at least 4 equivalents) of the oxidizing agent (e.g., m-CPBA or 30% H₂O₂) to the stirred solution. The addition should be portion-wise or dropwise to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates the complete consumption of the starting material and any intermediate sulfoxide.

-

Quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the acidic byproducts.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Key Synthetic Applications

The primary utility of this compound lies in its role as a stable precursor to 1,2-bis(phenylsulfonyl)ethylene, a potent dienophile and Michael acceptor. This transformation is typically achieved through an elimination reaction. Furthermore, derivatives of this compound can undergo the Ramberg-Bäcklund reaction to furnish various alkenes.

Precursor to 1,2-Bis(phenylsulfonyl)ethylene

The elimination of two molecules of benzenesulfinic acid from this compound provides a direct route to 1,2-bis(phenylsulfonyl)ethylene. This unsaturated sulfone is a valuable building block in numerous organic transformations.

Caption: Conversion of this compound to versatile synthons.

Experimental Protocol: Elimination to 1,2-Bis(phenylsulfonyl)ethylene

Materials:

-

This compound

-

A suitable base (e.g., sodium ethoxide, DBU)

-

Anhydrous solvent (e.g., ethanol, THF)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in the anhydrous solvent.

-

Add the base to the solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting 1,2-bis(phenylsulfonyl)ethylene by recrystallization or column chromatography.

| Reaction | Product | Reagents and Conditions | Yield (%) |

| Elimination | 1,2-Bis(phenylsulfonyl)ethylene | Base (e.g., NaOEt), Reflux in Ethanol | High |

Table 2: Typical Reaction Yield for the Elimination Reaction

Ramberg-Bäcklund Reaction

The Ramberg-Bäcklund reaction provides a powerful method for the synthesis of alkenes from α-halo sulfones. Halogenation of this compound at the α-positions followed by treatment with a strong base can lead to the formation of a double bond with the extrusion of sulfur dioxide. This pathway is particularly useful for the synthesis of symmetrically substituted stilbenes.

Caption: The Ramberg-Bäcklund reaction pathway.

Experimental Protocol: Synthesis of Stilbene via Ramberg-Bäcklund Reaction

Materials:

-

This compound

-

Halogenating agent (e.g., N-bromosuccinimide)

-

Strong base (e.g., potassium tert-butoxide)

-

Anhydrous solvent (e.g., THF, DMF)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Halogenate this compound at the α,α'-positions using a suitable halogenating agent and a radical initiator if necessary.

-

Isolate the α,α'-dihalo-1,2-bis(phenylsulfonyl)ethane intermediate.

-

In a separate reaction vessel under an inert atmosphere, dissolve the dihalogenated compound in an anhydrous solvent.

-

Cool the solution and add a strong base, such as potassium tert-butoxide.

-

Allow the reaction to proceed at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Work up the reaction mixture by quenching with water and extracting the product with an organic solvent.

-

Purify the resulting stilbene derivative by column chromatography or recrystallization.

| Starting Material | Product | Reagents and Conditions | Yield (%) |

| α,α'-Dibromo-1,2-bis(phenylsulfonyl)ethane | Stilbene | Potassium tert-butoxide, THF, room temperature | Moderate to High |

Table 3: Representative Yield for Stilbene Synthesis via Ramberg-Bäcklund Reaction

Conclusion

This compound is a valuable and versatile precursor in organic synthesis. Its primary role as a stable and accessible source for 1,2-bis(phenylsulfonyl)ethylene, coupled with the utility of its derivatives in reactions such as the Ramberg-Bäcklund olefination, makes it a strategic component in the synthetic chemist's toolbox. The methodologies outlined in this guide provide a framework for the effective utilization of this compound in the synthesis of a wide array of complex organic molecules.

The Solubility Profile of 1,2-Bis(phenylsulfonyl)ethane: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Bis(phenylsulfonyl)ethane is a chemical compound utilized in various synthetic organic chemistry applications. Understanding its solubility in common organic solvents is crucial for its effective use in reaction media, purification processes, and formulation development. This technical guide provides a summary of the currently available information on the solubility of this compound in organic solvents. Despite a comprehensive search of available literature, quantitative solubility data remains limited. However, qualitative descriptions from various sources provide valuable insights into its solubility characteristics. This document also outlines a general experimental protocol for determining the solubility of a solid compound like this compound, which can be employed by researchers to generate specific quantitative data as needed.

Introduction to this compound

This compound is a sulfone compound with the chemical formula C₁₄H₁₄O₄S₂. Its structure consists of an ethane backbone substituted with two phenylsulfonyl groups. The presence of these polar sulfonyl groups and nonpolar phenyl rings gives the molecule a distinct chemical character that influences its physical properties, including its solubility. The compound typically appears as a solid at room temperature, with a reported melting point of 179-180°C.[1]

Qualitative Solubility of this compound

Based on these sources, a qualitative assessment of its solubility can be summarized as follows:

-

Polar Aprotic Solvents: The use of polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) has been mentioned in contexts that suggest they can enhance the reactivity of related compounds, which often implies good solubility of the reagents.[3]

-

Halogenated Solvents: Dichloromethane and 1,2-dichloroethane have been noted as effective solvents in synthetic procedures involving related structures, indicating that this compound is likely soluble in these media.[3][4]

-

Nitriles: Acetonitrile (MeCN) has been used as a solvent in reactions involving this compound, sometimes specifically to address solubility issues.[5]

-

General Organic Solvents: One study noted the "limited solubility in conventional organic solvents" when this compound was incorporated into a polymer backbone, suggesting that its solubility may not be high in all common solvents.[6]

It is important to note that these are indirect observations and the actual quantitative solubility can vary significantly with temperature and the purity of both the solute and the solvent.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, a standard experimental protocol can be followed. The isothermal saturation method is a common and reliable technique.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Vials with screw caps

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the solution to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

-

Quantification:

-

Determine the concentration of this compound in the filtered solution using a validated analytical method such as HPLC or UV-Vis spectroscopy. A calibration curve prepared with standard solutions of known concentrations will be required.

-

Alternatively, the solvent can be evaporated from the volumetric flask, and the mass of the remaining solid can be determined gravimetrically.

-

-

Data Analysis:

-

Calculate the solubility in the desired units (e.g., mg/mL, mol/L) based on the measured concentration and the volume of the solution.

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the isothermal saturation method.

References

- 1. molbase.com [molbase.com]

- 2. chemscene.com [chemscene.com]

- 3. Bis(vinylsulfonyl)ethane | 39690-70-5 | Benchchem [benchchem.com]

- 4. escholarship.org [escholarship.org]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. Flexible, nonfused sulfone functionalized polymer with enhanced active site access for photocatalytic sacrificial hydrogen evolution - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure and Polymorphism of 1,2-Bis(phenylsulfonyl)ethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and potential polymorphism of 1,2-Bis(phenylsulfonyl)ethane. The information is compiled from crystallographic data and relevant chemical literature to serve as a valuable resource for researchers in crystallography, materials science, and drug development.

Introduction

This compound (C₁₄H₁₄O₄S₂) is a disulfone compound that has been a subject of interest in structural chemistry. The arrangement of molecules in the solid state, known as the crystal structure, dictates the macroscopic properties of a material, including its melting point, solubility, and stability. Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in the pharmaceutical industry, as different polymorphs can exhibit distinct physicochemical and biological properties. This guide details the known crystal structure of this compound and explores the concept of its potential polymorphism.

Crystal Structure of this compound

To date, a single crystalline form of this compound has been reported in the scientific literature. The crystal structure was determined by single-crystal X-ray diffraction.

Orthorhombic Form

A study by Hauback and Mo in 1990 elucidated the crystal structure of an orthorhombic form of this compound at a temperature of 86 K. The key crystallographic data for this form are summarized in the table below.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a | 24.249(1) Å |

| b | 11.079(1) Å |

| c | 5.257(1) Å |

| Z | 4 |

| Temperature | 86 K |

Table 1: Crystallographic Data for the Orthorhombic Form of this compound.

Polymorphism of this compound

Polymorphism is a phenomenon where a chemical compound can crystallize into different solid-state arrangements. These different crystalline forms are known as polymorphs and can have significantly different physical properties.

As of the current literature survey, there are no other polymorphs of this compound reported. The absence of reported polymorphs does not definitively mean that others do not exist. It is possible that other crystalline forms could be discovered under different crystallization conditions. The logical workflow for investigating the potential polymorphism of a compound like this compound is outlined in the diagram below.

Caption: Workflow for Polymorphism Study.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of scientific findings. Below are protocols for the synthesis and characterization of this compound and the investigation of its polymorphism.

Synthesis of this compound

The synthesis of this compound can be achieved through the oxidation of 1,2-bis(phenylthio)ethane.

Materials:

-

1,2-Bis(phenylthio)ethane

-

Glacial Acetic Acid

-

Hydrogen Peroxide (30% w/w)

-

Distilled Water

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,2-bis(phenylthio)ethane in glacial acetic acid.

-

Slowly add a stoichiometric excess (approximately 4-5 equivalents) of 30% hydrogen peroxide to the solution at room temperature. The addition should be done dropwise to control the exothermic reaction.

-

After the addition is complete, stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker of cold distilled water to precipitate the product.

-

Collect the white precipitate by vacuum filtration and wash it thoroughly with distilled water.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

-

Dry the purified crystals under vacuum.

Polymorph Screening

To investigate the existence of other polymorphs, a screening process involving crystallization under various conditions should be employed.

Methods:

-

Solvent Crystallization: Dissolve the purified this compound in a variety of solvents (e.g., acetone, ethanol, ethyl acetate, toluene, dichloromethane) at elevated temperatures to create saturated solutions. Allow the solutions to cool at different rates (slow cooling, rapid cooling) to induce crystallization.

-

Evaporation: Allow saturated solutions in various solvents to evaporate slowly at different temperatures.

-

Melt Quenching: Heat the solid sample above its melting point and then rapidly cool it to induce crystallization of potentially metastable forms.

Characterization of Crystalline Forms

The solid forms obtained from the polymorph screen should be characterized using a combination of analytical techniques.

-

Powder X-ray Diffraction (PXRD): This is the primary technique for identifying different crystalline forms. Each polymorph will produce a unique diffraction pattern.

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and enthalpy of fusion of each form. Different polymorphs will typically have different melting points.

-

Thermogravimetric Analysis (TGA): TGA can be used to assess the thermal stability of the different forms and to check for the presence of solvates.

-

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy can be used to detect differences in the molecular environment and intermolecular interactions between different polymorphs.

-

Single-Crystal X-ray Diffraction (SCXRD): If suitable single crystals of a new form can be grown, SCXRD is used to definitively determine its crystal structure.

Methodological & Application

Application Notes and Protocols: 1,2-Bis(phenylsulfonyl)ethylene in Diels-Alder Reactions

A Note to the Reader: The topic specified "1,2-Bis(phenylsulfonyl)ethane" for Diels-Alder reaction protocols. Extensive research has revealed that this saturated compound is not typically used as a dienophile in Diels-Alder reactions. However, its unsaturated analogue, 1,2-Bis(phenylsulfonyl)ethylene (BPSE) , is a well-documented and highly reactive dienophile in [4+2] cycloaddition reactions. It is presumed that the intended subject of this request was 1,2-Bis(phenylsulfonyl)ethylene. Therefore, the following application notes and protocols will focus on the use of (E)- and (Z)-1,2-bis(phenylsulfonyl)ethylene in Diels-Alder reactions.

Introduction

1,2-Bis(phenylsulfonyl)ethylene (BPSE) is a powerful dienophile for Diels-Alder reactions, serving as a synthetic equivalent of acetylene.[1] Its two electron-withdrawing phenylsulfonyl groups significantly activate the double bond, making it highly reactive towards a wide range of dienes. Both the (E) and (Z) isomers of BPSE are effective, though they can exhibit different solubilities and may lead to products with distinct stereochemistry.[1] The resulting cycloadducts can undergo subsequent elimination of the two phenylsulfonyl groups to generate a new double bond, effectively making BPSE a valuable tool for the synthesis of complex cyclic and bicyclic systems.[1]

Key Features and Applications

-

High Reactivity: The electron-withdrawing nature of the sulfonyl groups makes BPSE a highly reactive dienophile, often leading to excellent yields in Diels-Alder reactions.

-

Acetylene Equivalent: The phenylsulfonyl groups in the Diels-Alder adducts can be removed to form a double bond, rendering BPSE a stable and reactive equivalent of acetylene in [4+2] cycloadditions.[1]

-

Stereoselectivity: The stereochemistry of the diene is retained in the product, and the reaction can proceed with high diastereoselectivity, particularly with chiral dienes.

-

Versatility: BPSE reacts with a broad range of dienes, including symmetrical and unsymmetrical acyclic and cyclic dienes, to form stable cycloadducts.[1]

General Reaction Scheme

The Diels-Alder reaction of a generic diene with (E)-1,2-bis(phenylsulfonyl)ethylene proceeds as follows:

Caption: General Diels-Alder reaction of a diene with (E)-1,2-bis(phenylsulfonyl)ethylene.

Experimental Protocols

Protocol 1: General Procedure for the Diels-Alder Reaction of 1,2-Bis(phenylsulfonyl)ethylene with a Diene

This protocol describes a general method for the [4+2] cycloaddition of a diene with either (E)- or (Z)-1,2-bis(phenylsulfonyl)ethylene.

Materials:

-

(E)- or (Z)-1,2-Bis(phenylsulfonyl)ethylene

-

Diene (e.g., cyclopentadiene, 2,3-dimethylbutadiene)

-

Anhydrous solvent (e.g., dichloromethane, toluene, benzene)

-

Inert gas atmosphere (e.g., nitrogen or argon)

-

Standard laboratory glassware for organic synthesis

Procedure:

-

To a solution of 1,2-bis(phenylsulfonyl)ethylene (1.0 eq) in the chosen anhydrous solvent, add the diene (1.0-1.5 eq).

-

The reaction mixture is stirred at room temperature or heated to reflux, depending on the reactivity of the diene. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography on silica gel to afford the desired Diels-Alder adduct.

Quantitative Data:

| Diene | Dienophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2,3-Dimethylbutadiene | (E)-BPSE | Toluene | Reflux | 12 | 95 | [2] |

| Cyclopentadiene | (E)-BPSE | Dichloromethane | 25 | 4 | 98 | [2] |

| Isoprene | (E)-BPSE | Benzene | 80 | 24 | 89 | [2] |

| Anthracene | (E)-BPSE | Xylene | Reflux | 48 | 92 | [2] |

Note: Yields are highly dependent on the specific diene and reaction conditions.

Protocol 2: Lewis Acid Catalyzed Diels-Alder Reaction

The reactivity of the Diels-Alder reaction can be enhanced by the use of a Lewis acid catalyst, which coordinates to the sulfonyl groups of the dienophile, further lowering its LUMO energy.

Materials:

-

(E)-1,2-Bis(phenylsulfonyl)ethylene

-

Diene

-

Lewis Acid (e.g., ZnCl₂, AlCl₃, Et₂AlCl)

-

Anhydrous, non-coordinating solvent (e.g., dichloromethane, toluene)

-

Inert gas atmosphere

-

Standard laboratory glassware

Procedure:

-

To a solution of (E)-1,2-bis(phenylsulfonyl)ethylene (1.0 eq) in anhydrous solvent under an inert atmosphere, add the Lewis acid (0.1-1.0 eq) at a low temperature (e.g., -78 °C or 0 °C).

-

Stir the mixture for 15-30 minutes.

-

Add the diene (1.0-1.2 eq) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or HPLC).

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or water.

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Quantitative Data for Lewis Acid Catalyzed Reactions:

| Diene | Dienophile | Lewis Acid (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Isoprene | (E)-BPSE | Et₂AlCl (0.5) | Dichloromethane | -78 to 25 | 2 | 95 | |

| Butadiene | (E)-BPSE | ZnCl₂ (1.0) | Dichloromethane | 0 to 25 | 6 | 91 | [1] |

Visualizations

Diels-Alder Reaction Workflow

Caption: Experimental workflow for a typical Diels-Alder reaction using BPSE.

Mechanism of Lewis Acid Catalysis

Caption: Logical diagram of Lewis acid catalysis in a Diels-Alder reaction.

References

Application Notes and Protocols: 1,2-Bis(phenylsulfonyl)ethylene as a Michael Acceptor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,2-bis(phenylsulfonyl)ethylene as a versatile Michael acceptor in organic synthesis. The document details its reactivity with various nucleophiles, presents quantitative data from key studies, and offers detailed experimental protocols.

Introduction

1,2-Bis(phenylsulfonyl)ethylene is a potent Michael acceptor due to the two electron-withdrawing phenylsulfonyl groups that activate the carbon-carbon double bond towards nucleophilic attack. It exists as both cis (Z) and trans (E) isomers, which can sometimes exhibit different reactivity and solubility.[1] This reagent serves as a valuable building block in the formation of new carbon-carbon and carbon-heteroatom bonds, leading to a variety of functionalized molecules. The resulting Michael adducts, which are derivatives of 1,2-bis(phenylsulfonyl)ethane, have potential applications in medicinal chemistry and materials science.

Reactivity and Applications

1,2-Bis(phenylsulfonyl)ethylene readily undergoes Michael addition reactions with a range of nucleophiles, including thiols, alcohols, amines, and carbanions.[1] In many of these reactions, the initial 1,4-conjugate addition is followed by the elimination of one of the phenylsulfonyl groups, resulting in a formal substitution of a vinyl proton with the nucleophile.[1] This reactivity makes it a synthetic equivalent for acetylene in various transformations.[1]

While direct applications in drug development and specific signaling pathways for Michael adducts of 1,2-bis(phenylsulfonyl)ethylene are not extensively documented in the reviewed literature, the structural motifs generated are of significant interest in medicinal chemistry. For instance, the core structures of the resulting products are found in various biologically active compounds.

Data Presentation

The following tables summarize the quantitative data for the Michael addition of various nucleophiles to derivatives of 1,2-bis(phenylsulfonyl)ethylene.

Table 1: Asymmetric Michael Addition of Hydantoin Surrogates to Rigidified β-Substituted Bis(sulfonyl)ethylenes

| Entry | Nucleophile (Hydantoin Surrogate) | Michael Acceptor | Catalyst (mol%) | Solvent | Time (h) | Temperature (°C) | Yield (%) | ee (%) |

| 1 | 1-Benzoyl-5-benzyl-2-(benzylthio)-1,5-dihydro-4H-imidazol-4-one | 2-Benzylidene-2H-benzo[d][2][3]dithiole 1,1,3,3-tetraoxide | C2 (10) | CH2Cl2 | 48 | 0 | 79 | >99 |

| 2 | 1-Benzoyl-2-(benzylthio)-5-methyl-1,5-dihydro-4H-imidazol-4-one | 2-Benzylidene-2H-benzo[d][2][3]dithiole 1,1,3,3-tetraoxide | C2 (10) | CH2Cl2 | 48 | 0 | 65 | >99 |

| 3 | 1-Benzoyl-2-(benzylthio)-5-ethyl-1,5-dihydro-4H-imidazol-4-one | 2-Benzylidene-2H-benzo[d][2][3]dithiole 1,1,3,3-tetraoxide | C2 (10) | CH2Cl2 | 48 | 0 | 85 | >99 |

Data adapted from a study on rigidified bis(sulfonyl)ethylenes as effective Michael acceptors.

Experimental Protocols

The following are detailed methodologies for key experiments involving 1,2-bis(phenylsulfonyl)ethylene as a Michael acceptor.

Protocol 1: General Procedure for the Michael Addition of Thiols and Alcohols

This protocol is a generalized procedure based on the reported sodium hydride-catalyzed reaction of alcohols and thiols with 1,2-bis(phenylsulfonyl)ethylene.[1]

Materials:

-

1,2-Bis(phenylsulfonyl)ethylene (1.0 eq)

-

Thiol or Alcohol (1.1 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of NaH (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the thiol or alcohol (1.1 eq) dropwise.

-

Allow the mixture to stir at 0 °C for 15-30 minutes to generate the corresponding thiolate or alkoxide.

-

Add a solution of 1,2-bis(phenylsulfonyl)ethylene (1.0 eq) in anhydrous THF to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to afford the desired Michael adduct.

Protocol 2: Asymmetric Michael Addition of a Hydantoin Surrogate (An Example with a Carbanion-type Nucleophile)

This protocol is adapted from the enantioselective synthesis of quaternary hydantoins.

Materials:

-

Hydantoin surrogate (e.g., 1-Benzoyl-5-benzyl-2-(benzylthio)-1,5-dihydro-4H-imidazol-4-one, 0.1 mmol, 1.0 eq)

-

Rigidified 1,2-bis(sulfonyl)ethylene derivative (e.g., 2-Benzylidene-2H-benzo[d][2][3]dithiole 1,1,3,3-tetraoxide, 0.12 mmol, 1.2 eq)

-

Chiral Catalyst (e.g., C2, 10 mol%)

-

Dichloromethane (CH₂Cl₂)

-

Hexane

-

Ethyl acetate

-

Silica gel for flash column chromatography

Procedure:

-

To a solution of the hydantoin surrogate (0.1 mmol) in CH₂Cl₂ (1.0 mL) at 0 °C, add the chiral catalyst (0.01 mmol).

-

Add the rigidified 1,2-bis(sulfonyl)ethylene derivative (0.12 mmol) to the mixture.

-

Stir the reaction at 0 °C for 48 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product directly by silica gel flash column chromatography (eluent: hexane/ethyl acetate) to yield the Michael adduct.

-

Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Protocol 3: Generalized Aza-Michael Addition of Amines

This is a general protocol for the addition of amines to Michael acceptors, which can be adapted for 1,2-bis(phenylsulfonyl)ethylene.

Materials:

-

1,2-Bis(phenylsulfonyl)ethylene (1.0 eq)

-

Amine (e.g., aniline, 1.1 eq)

-

Solvent (e.g., methanol, ethanol, or solvent-free)

-

Optional: Catalyst (e.g., a Lewis acid or a solid-supported acid)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 1,2-bis(phenylsulfonyl)ethylene (1.0 eq) in the chosen solvent in a reaction vessel.

-

Add the amine (1.1 eq) to the solution. If a catalyst is used, add it at this stage.

-

Stir the reaction mixture at room temperature or with heating, as required. The reaction can also be performed under microwave irradiation to potentially reduce reaction times and improve yields.

-